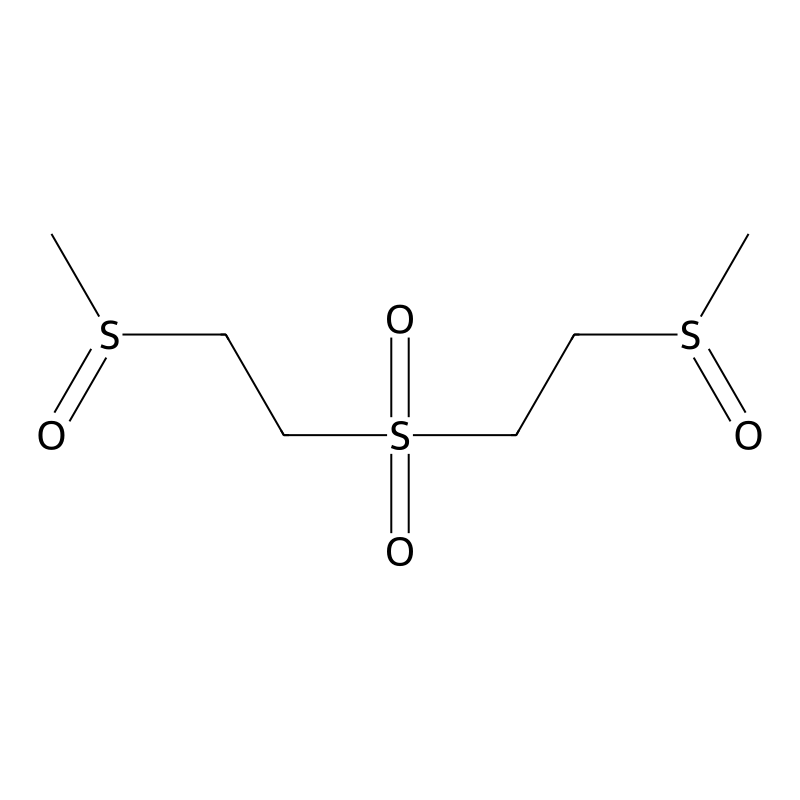

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a sulfur-containing organic compound characterized by its unique structure that includes multiple sulfinyl and sulfonyl functional groups. Its molecular formula is C₆H₁₄O₃S₃, and it features a complex arrangement of sulfur atoms that contribute to its chemical reactivity and biological properties .

- Oxidation Reactions: The sulfinyl groups can be oxidized to sulfonyl groups under certain conditions.

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions.

- Reduction Reactions: The compound may also participate in reduction reactions where sulfinyl groups are converted to thiols.

These reactions are crucial for understanding the compound's reactivity in synthetic chemistry .

The synthesis of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane typically involves multi-step synthetic routes. Common methods include:

- Sulfonation Reactions: Introducing sulfonyl groups through electrophilic substitution.

- Reduction of Sulfonic Acids: Reducing corresponding sulfonic acids to obtain the desired sulfinyl functionalities.

- Use of Sulfides as Intermediates: Employing sulfides in the synthesis process to build the complex structure.

These methods can vary significantly based on the desired yield and purity of the final product .

The unique structure of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane allows for various applications:

- Pharmaceutical Development: Potential use in drug formulation due to its biological activities.

- Agricultural Chemicals: As a pesticide or fungicide given its antimicrobial properties.

- Chemical Research: Serving as a reagent in organic synthesis for developing other sulfur-containing compounds.

These applications highlight the versatility of this compound in both industrial and research settings .

Interaction studies focus on how 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane interacts with biological systems or other chemical entities. Key areas of interest include:

- Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Understanding how it interacts with various receptors could unveil potential therapeutic targets.

Such studies are essential for assessing safety profiles and efficacy in potential applications .

Several compounds share structural similarities with 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2-Bis(methylsulfinyl)ethane | Two methylsulfinyl groups | Known for strong antioxidant properties |

| Ethane, 1,1'-sulfonylbis[2-(methylsulfinyl)] | Contains bis(methylsulfinyl) linkage | Exhibits significant antimicrobial activity |

| Methylsulfide | Simple methyl group | Often used as a model for studying sulfur chemistry |

These compounds demonstrate varying degrees of biological activity and reactivity, showcasing the unique characteristics of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane within this group .